

# An In-Depth Technical Guide to Arcaine (CAS Number: 14923-17-2)

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## Compound of Interest

Compound Name: Arcaine

Cat. No.: B1209109

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## Abstract

**Arcaine**, with the CAS number 14923-17-2, is a potent pharmacological agent primarily recognized for its dual antagonistic action on N-methyl-D-aspartate (NMDA) receptors and its inhibitory effects on nitric oxide synthase (NOS). Chemically identified as 1,4-Diguanidinobutane, **Arcaine** serves as a critical tool in neuroscience research for dissecting the complex roles of polyamines and nitric oxide in synaptic transmission and plasticity. This technical guide provides a comprehensive overview of **Arcaine**'s chemical properties, mechanism of action, and key experimental findings. It includes available quantitative data, outlines general experimental protocols, and presents visualizations of its interactions with cellular signaling pathways to support further investigation and drug development endeavors.

## Chemical and Physical Properties

**Arcaine** is typically available as a sulfate salt. Its fundamental properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	14923-17-2	[1][2][3][4][5][6]
Chemical Name	1,4-Diguanidinobutane	[1][3][5][7]
Synonyms	Arcaine sulfate salt, N,N'-1,4-Butanediylbisguanidine sulfate	[1][3][8]
Molecular Formula	C <sub>6</sub> H <sub>16</sub> N <sub>6</sub> · H <sub>2</sub> SO <sub>4</sub>	[1][2][3][5][6]
Molecular Weight	270.31 g/mol	[1][3][4][5][6][8]
Appearance	Crystalline solid / Powder	[2][6][9]
Melting Point	>280 °C	[6][9]
Solubility	Soluble in water (25mM)	[2][8]
Purity	≥95% to >99%	[2][8]

## Mechanism of Action

**Arcaine**'s pharmacological profile is dominated by its interaction with two key targets: the NMDA receptor and nitric oxide synthase.

## NMDA Receptor Antagonism

**Arcaine** acts as a potent antagonist at the polyamine binding site on the NMDA receptor[1][5][8][9]. Its mechanism is multifaceted:

- **Competitive Antagonism at the Polyamine Site:** **Arcaine** competitively inhibits the binding of polyamines like spermidine and spermine, which are positive allosteric modulators of the NMDA receptor[2][8]. This action reduces the potentiation of NMDA receptor activity by endogenous polyamines.
- **Open Channel Block:** **Arcaine** also exhibits a voltage-dependent block of the NMDA receptor ion channel, similar to the action of magnesium ions (Mg<sup>2+</sup>)[4]. This block is more pronounced at negative membrane potentials and is relieved by depolarization[4]. This suggests that **Arcaine** can physically occlude the channel pore when it is in the open state[4].

## Nitric Oxide Synthase (NOS) Inhibition

**Arcaïne** is also recognized as an inhibitor of nitric oxide synthase (NOS)[8]. NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in the nervous and cardiovascular systems. By inhibiting NOS, **Arcaïne** can modulate NO-dependent signaling pathways.

## Quantitative Pharmacological Data

The following table summarizes the available quantitative data on **Arcaïne**'s interaction with the NMDA receptor.

Parameter	Value	Experimental System	Source(s)
IC <sub>50</sub> (NMDA Receptor)	9.13 μM	Not specified	[2][10]
IC <sub>50</sub> (NMDA/glycine-induced currents)	60.1 μM	Xenopus laevis oocytes expressing rat NMDA receptors	[2][10]
K <sub>i</sub> (spermidine-potentiated [ <sup>3</sup> H]MK-801 binding)	14.8 μM (for agmatine, similar studies performed with Arcaïne)	Rat cortical membranes	[2]
K <sub>D</sub> (NMDA-evoked inward currents)	61 μM (at -60 mV)	Cultured rat hippocampal neurons	[4]

## Experimental Protocols

Detailed, step-by-step protocols for experiments involving **Arcaïne** are not readily available in the public domain. However, based on the published literature, the following sections outline the general methodologies employed to characterize its activity.

## Radioligand Binding Assays for NMDA Receptor Interaction

These assays are used to determine the binding affinity and competitive nature of **Arcaine** at the polyamine site of the NMDA receptor.

Objective: To quantify the binding of **Arcaine** to the NMDA receptor and its competition with known ligands.

General Procedure:

- **Membrane Preparation:** Cerebral cortex tissue from rats is homogenized and centrifuged to isolate a crude membrane fraction rich in NMDA receptors. The membranes are thoroughly washed to remove endogenous ligands.
- **Binding Reaction:** The prepared membranes are incubated with a radiolabeled ligand, typically [<sup>3</sup>H]MK-801, which binds to the ion channel pore of the NMDA receptor. The incubation is performed in the presence and absence of spermidine (to potentiate binding) and varying concentrations of **Arcaine**.
- **Separation and Scintillation Counting:** The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed, and the amount of radioactivity retained on the filters (representing bound ligand) is quantified using liquid scintillation counting.
- **Data Analysis:** The data are analyzed to determine the IC<sub>50</sub> value of **Arcaine** (the concentration that inhibits 50% of the specific binding of the radioligand). Competitive binding is inferred if the presence of **Arcaine** increases the apparent K<sub>D</sub> of the radioligand without affecting the B<sub>max</sub>.

## Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Channel Block

This technique is employed to study the effects of **Arcaine** on the ion flow through NMDA receptor channels in real-time.

Objective: To characterize the voltage-dependent block of NMDA receptor-mediated currents by **Arcaine**.

General Procedure:

- **Cell Culture:** Primary hippocampal neurons are cultured on coverslips.
- **Recording Setup:** A coverslip with adherent neurons is placed in a recording chamber on an inverted microscope and continuously perfused with an external recording solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane of a single neuron.
- **Whole-Cell Configuration:** The patch of membrane under the pipette tip is ruptured to gain electrical access to the cell's interior. The neuron's membrane potential is clamped at a specific voltage (e.g., -60 mV).
- **Drug Application:** NMDA and glycine are applied to the neuron to evoke inward currents through NMDA receptors. Once a stable baseline current is established, **Arcaine** is co-applied at various concentrations and at different holding potentials.
- **Data Acquisition and Analysis:** The resulting currents are recorded and analyzed to determine the concentration-dependent and voltage-dependent block of the NMDA receptor channel by **Arcaine**. The dissociation constant ( $K_D$ ) at a given voltage can be calculated from the concentration-response curve.

## Nitric Oxide Synthase (NOS) Inhibition Assay

This biochemical assay is used to measure the inhibitory effect of **Arcaine** on the activity of NOS.

**Objective:** To determine the potency of **Arcaine** as a NOS inhibitor.

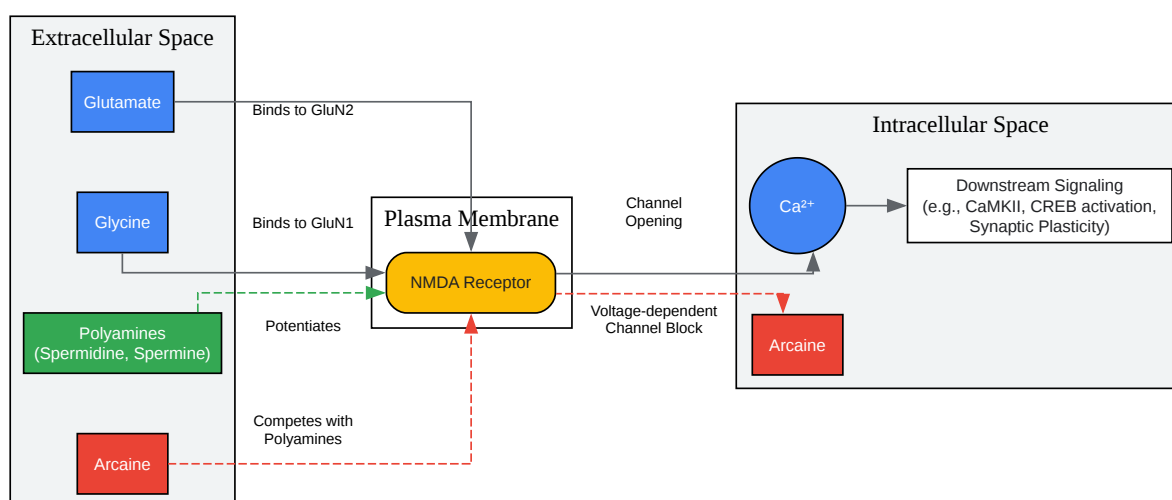
**General Procedure:**

- **Enzyme Source:** Purified NOS enzyme (e.g., iNOS, nNOS, or eNOS) or a tissue homogenate containing the enzyme is used.
- **Reaction Mixture:** The enzyme is incubated in a reaction buffer containing the substrate L-arginine, necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin), and varying concentrations of **Arcaine**.

- **Measurement of NO Production:** The activity of NOS is determined by measuring the amount of NO produced. This is often done indirectly by quantifying the conversion of L-[<sup>3</sup>H]arginine to L-[<sup>3</sup>H]citrulline or by using the Griess reagent to measure the concentration of nitrite, a stable oxidation product of NO.
- **Data Analysis:** The results are used to calculate the IC<sub>50</sub> value of **Arcaïne** for NOS inhibition.

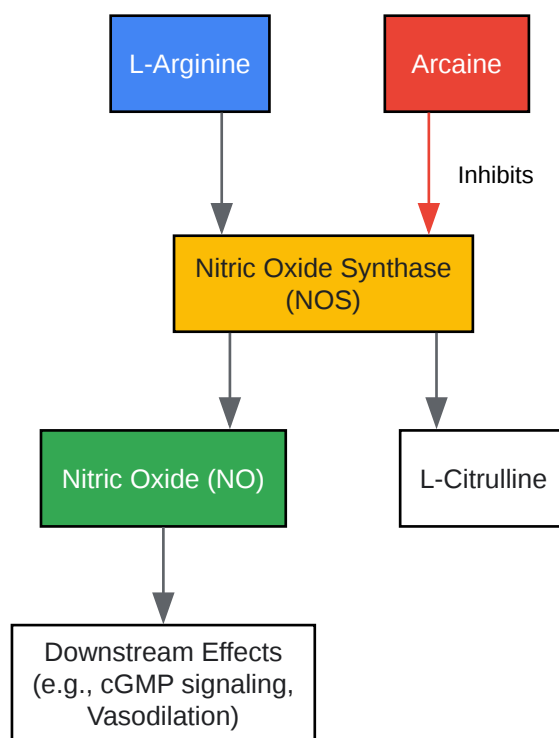
## Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by **Arcaïne**.



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Caption: **Arcaïne**'s antagonism of the NMDA receptor.



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Caption: Inhibition of Nitric Oxide Synthase by **Arcaine**.

## Conclusion

**Arcaine** (CAS 14923-17-2) is a valuable research compound with well-defined inhibitory actions on NMDA receptors and nitric oxide synthase. Its ability to competitively antagonize the polyamine site and block the open channel of the NMDA receptor makes it a specific tool for studying the roles of polyamines in synaptic function. Furthermore, its inhibition of NOS provides an additional layer of complexity to its pharmacological profile, allowing for the investigation of NO-mediated signaling. While a significant body of research exists, this guide highlights the need for more publicly available, detailed experimental protocols and a broader range of quantitative data to fully harness the potential of **Arcaine** in drug discovery and development for neurological and psychiatric disorders.

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